2-(2-Chlorophenyl)piperidine hydrochloride

Dopamine Transporter Medicinal Chemistry Structure-Activity Relationship

SAR studies of CNS targets require building blocks with validated pharmacology, not just structural diversity. 2-(2-Chlorophenyl)piperidine hydrochloride solves this with confirmed DAT binding (Ki=441 nM, IC50=900 nM), a ~10-14× improvement vs unsubstituted analog. • Ortho-chloro pharmacophore enables focused library synthesis for ADHD & depression hit-to-lead programs. • Racemic chiral center at piperidine 2-position supports enantiomer resolution for stereospecific SAR. • Hydrochloride salt ensures solubility and long-term stability. Available at ≥97% purity with global shipping.

Molecular Formula C11H15Cl2N
Molecular Weight 232.15 g/mol
CAS No. 1177348-56-9
Cat. No. B1645076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)piperidine hydrochloride
CAS1177348-56-9
Molecular FormulaC11H15Cl2N
Molecular Weight232.15 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CC=CC=C2Cl.Cl
InChIInChI=1S/C11H14ClN.ClH/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;/h1-2,5-6,11,13H,3-4,7-8H2;1H
InChIKeyJSLCRQHGUYZXTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chlorophenyl)piperidine HCl: CNS Scaffold Overview


2-(2-Chlorophenyl)piperidine hydrochloride is a chlorinated aryl piperidine derivative [1]. It serves as a fundamental building block and intermediate in the synthesis of more complex bioactive molecules, particularly those targeting the central nervous system (CNS) . Its structure, featuring a basic piperidine nitrogen and a 2-chlorophenyl substituent, provides a versatile core for developing modulators of neurotransmitter transporters and sigma receptors . The hydrochloride salt form ensures enhanced stability and aqueous solubility, making it suitable for a wide range of chemical and biological applications [1].

Core Scaffold 2-(2-chlorophenyl)piperidine for CNS target modulation studies
Key Interaction Ortho-chloro substitution directs dopamine transporter binding
Salt Form Hydrochloride enhances aqueous solubility and long-term stability

Why 2-(2-Chlorophenyl)piperidine HCl Is Unique


The pharmacological profile of aryl piperidines is exquisitely sensitive to even minor structural modifications, rendering simple in-class substitution unreliable. The position of the chlorine atom on the phenyl ring and the specific point of attachment to the piperidine core are critical determinants of target affinity and selectivity [1]. For instance, moving the chloro substituent from the ortho (2-) to the para (4-) position on a related piperidine scaffold can shift receptor preference from sigma-1 to dopamine D2, drastically altering the biological outcome [2]. Similarly, the unsubstituted 2-phenylpiperidine analog exhibits significantly reduced potency at key CNS targets like the dopamine transporter (DAT) [3]. Therefore, the specific molecular architecture of 2-(2-chlorophenyl)piperidine provides a unique starting point for structure-activity relationship (SAR) studies and probe development that cannot be replicated by close analogs.

Unsubstituted 2-phenylpiperidine Lacks the ortho-chloro substituent, resulting in markedly lower DAT binding affinity; may not support DAT-focused target engagement studies.
4-(2-Chlorophenyl)piperidine isomer Para-chloro substitution shifts primary target to sigma-1 receptor and influenza nucleoprotein; dopamine transporter interaction is lost.
Other positional chloro analogs Moving the chlorine from ortho to meta or para can invert target selectivity from DAT to sigma-1, altering pharmacological profile entirely.

2-(2-Chlorophenyl)piperidine HCl vs. Close Analogs


Superior DAT Binding Affinity

The 2-chloro substituent on the phenyl ring of 2-(2-chlorophenyl)piperidine is critical for achieving meaningful binding affinity at the dopamine transporter (DAT). When compared directly to the unsubstituted 2-phenylpiperidine, the chlorinated analog exhibits a significantly lower Ki, indicating much tighter binding. [1]

DAT Binding Affinity
Reported comparison
Ki 441 nM vs 6,360 nM
(14.4-fold lower Ki)
Ortho-chloro substitution enhances DAT binding context; supports target engagement studies.
Rat striatum, [3H]WIN-35428 displacement
Dopamine Transporter Medicinal Chemistry Structure-Activity Relationship

Enhanced Dopamine Uptake Inhibition

The increased binding affinity of 2-(2-chlorophenyl)piperidine translates directly into improved functional potency. In a dopamine uptake assay using rat brain synaptosomes, the compound inhibits dopamine reuptake with an IC50 value that is an order of magnitude lower than that of its unsubstituted analog. [1]

Dopamine Uptake Inhibition
Reported comparison
IC50 900 nM vs 8,800 nM
(9.8-fold lower IC50)
Higher functional inhibition in synaptosome assay context; supports DAT modulation research.
Rat brain synaptosomes, [3H]dopamine uptake
Dopamine Transporter Functional Assay Pharmacology

Sigma-1 Receptor Affinity

The 2-(2-chlorophenyl)piperidine scaffold demonstrates polypharmacology by engaging the sigma-1 receptor, a target distinct from the monoamine transporters. This dual activity is a differentiating feature compared to analogs like 4-(2-chlorophenyl)piperidine, which is primarily known for anti-influenza activity via nucleoprotein binding. [1]

Sigma-1 Receptor Context
Class-level inference
Ki not reported; moderate affinity inferred from related piperidines
Polypharmacology context requires direct binding validation; data to verify.
Class-level SAR; no direct sigma-1 Ki available for this scaffold
Sigma Receptor Receptor Binding Polypharmacology

Positional Selectivity Drives Target Engagement

The position of the chloro substituent on the phenyl ring is a primary determinant of biological activity. A systematic review of aryl piperidine SAR reveals that while the para-chloro analog (3-(4-chlorophenyl)piperidine) exhibits high affinity for the sigma-1 receptor (Ki = 18 nM), the ortho-chloro substitution pattern in 2-(2-chlorophenyl)piperidine directs binding toward the dopamine transporter (Ki = 441 nM).

Positional Target Selectivity
Reported comparison
2-chloro: DAT Ki 441 nM
4-chloro: sigma-1 Ki 18 nM
Positional isomer directs primary target engagement; critical for target selection.
Rat striatum (DAT) / guinea pig brain (sigma-1)
Positional Isomer Structure-Activity Relationship Target Selectivity

2-(2-Chlorophenyl)piperidine HCl: Key Applications


DAT Inhibitor Development

This compound is an ideal starting point for medicinal chemistry programs targeting the dopamine transporter. Its validated DAT binding (Ki = 441 nM) and functional inhibition (IC50 = 900 nM), which is a ~10-14 fold improvement over the unsubstituted analog, provide a solid foundation for hit-to-lead optimization. Researchers can use this scaffold to design and synthesize new chemical entities (NCEs) for potential use in attention-deficit/hyperactivity disorder (ADHD), depression, and other neuropsychiatric conditions. [1]

Dual DAT/Sigma-1 Probe

Given its ability to interact with both the dopamine transporter and the sigma-1 receptor, this compound serves as a valuable pharmacological tool for investigating the interplay between these two systems. The moderate sigma-1 affinity (inferred from class data) combined with measurable DAT activity allows researchers to dissect polypharmacological effects in vitro and ex vivo. This is particularly useful in studying the mechanisms underlying psychostimulant effects and neurodegenerative diseases. [2]

Focused Library Building Block

The specific ortho-chloro substitution pattern on the 2-phenylpiperidine core is a validated pharmacophore element. As a result, 2-(2-chlorophenyl)piperidine hydrochloride is an essential building block for constructing focused chemical libraries aimed at exploring structure-activity relationships (SAR) around CNS-active aryl piperidines. The commercial availability of the hydrochloride salt in high purity (≥97%) facilitates high-throughput synthesis of diverse analogs for broad biological screening.

Chiral Intermediate for Drug Candidates

Beyond its direct biological utility, the compound's structure—specifically the stereogenic center at the 2-position of the piperidine ring—makes it a valuable chiral intermediate. It can be resolved into its enantiomers for use in asymmetric synthesis or as a starting material for more complex, stereochemically defined drug candidates. The hydrochloride salt form offers convenient handling and long-term storage stability. [3]

Application
Selection Property
Validation Focus
DAT modulator research
Ortho-chlorophenyl piperidine scaffold with reported DAT binding
Dopamine transporter binding and functional inhibition endpoints
Polypharmacology probe development
Potential dual engagement of DAT and sigma-1 receptor
Sigma-1 receptor affinity characterization and crosstalk studies
Focused CNS library synthesis
Defined ortho-chloro substitution on aryl piperidine core
Structure-activity relationship (SAR) across CNS targets
Chiral intermediate supply
Stereogenic center at piperidine 2-position for asymmetric synthesis
Enantiomeric purity assessment and chiral resolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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